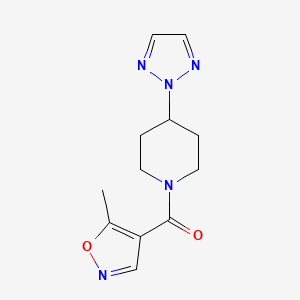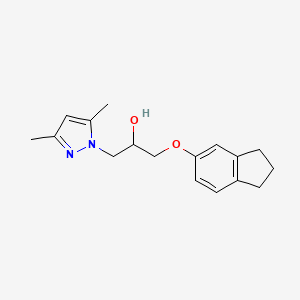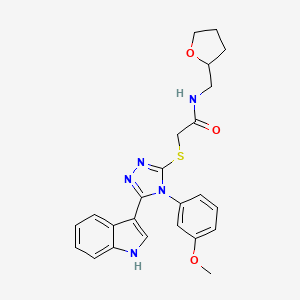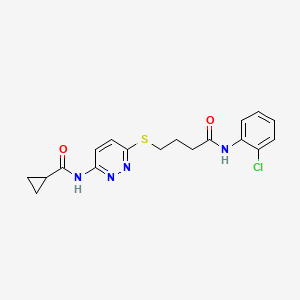
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone” is a compound that has been studied for its potential biological activities . The compound is part of a class of molecules that have been found to exhibit significant inhibitory activities against certain cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using spectral data . For instance, the 13C NMR spectra of some compounds showed the coupling between the fluorine atoms and the carbons (C2–C6) of the aryl rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve cyclization processes . The structures of the synthesized compounds were confirmed by 1H and 13C NMR and mass spectra .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various techniques. For instance, the InChI key of a similar compound, 4-(2H-1,2,3-Triazol-2-yl)piperidine, is ASGQRNXDYZQNPS-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Structural Exploration : Research on compounds structurally related to "(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone" has shown significant attention in synthesizing novel bioactive heterocycles. For example, a study by Prasad et al. (2018) explored the synthesis, structural analysis, and Hirshfeld surface analysis of a compound with potential antiproliferative activity, showcasing the importance of structural characterization in understanding bioactivity (Prasad et al., 2018).
Catalysis and Synthesis Techniques
Catalyst- and Solvent-Free Synthesis : Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of related compounds through a microwave-assisted Fries rearrangement, highlighting innovative methods in chemical synthesis and the potential for creating diverse molecular structures without the need for traditional solvents or catalysts (Moreno-Fuquen et al., 2019).
Antimicrobial Activity
Synthesis and Antimicrobial Evaluation : The antimicrobial properties of compounds within the same chemical family have been investigated, with Patel et al. (2011) reporting on the synthesis and in vitro antimicrobial screening of new pyridine derivatives. This research underscores the potential of these compounds in pharmaceutical applications, particularly as antimicrobial agents (Patel et al., 2011).
Molecular Interaction Studies
Molecular Interaction and Antagonist Activity : Studies on compounds with similar structures have also focused on their interaction with biological targets. Shim et al. (2002) examined the molecular interaction of an antagonist with the CB1 cannabinoid receptor, providing insights into the structural requirements for binding and activity. This type of research is crucial for drug design and understanding the molecular basis of compound-receptor interactions (Shim et al., 2002).
Bioactivation Pathways
Elucidation of Novel Bioactivation Pathways : The metabolism and bioactivation pathways of structurally related isoxazoles have been studied, as in the work by Yu et al. (2011), which identified a novel bioactivation pathway in human liver microsomes. Understanding these pathways is essential for assessing the safety and metabolic fate of pharmaceutical compounds (Yu et al., 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-9-11(8-15-19-9)12(18)16-6-2-10(3-7-16)17-13-4-5-14-17/h4-5,8,10H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNFAPCWJGJPSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(CC2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2924280.png)




![{1-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine](/img/structure/B2924289.png)
![tert-butyl N-{2-[(E)-2-(4-bromophenyl)ethenesulfonamido]-2,4-dimethylpentyl}carbamate](/img/structure/B2924290.png)
![(E)-3-phenyl-1-[4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2924291.png)

![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2924295.png)
![N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2924300.png)